molecular formula C11H11N3O B1519111 3-(Pyridin-3-ylmethoxy)pyridin-2-amine CAS No. 96428-82-9

3-(Pyridin-3-ylmethoxy)pyridin-2-amine

Cat. No.: B1519111
CAS No.: 96428-82-9
M. Wt: 201.22 g/mol
InChI Key: CWTABSBJOPRRCO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethoxy)pyridin-2-amine is a pyridine derivative featuring an aminopyridine core with a pyridin-3-ylmethoxy substituent at position 2. This structure combines two pyridine rings: one as the primary scaffold and another as part of the methoxy-linked substituent.

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTABSBJOPRRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-82-9
Record name 3-(pyridin-3-ylmethoxy)pyridin-2-amine
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve multiple biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are currently under investigation. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

3-(Pyridin-3-ylmethoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antibacterial and antifungal properties, and its role in receptor inhibition.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring structure that is known for enhancing pharmacological properties. The synthesis of this compound often involves methods such as nucleophilic substitution reactions and can be tailored to produce various derivatives with modified biological activities.

1. Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a study highlighted that certain synthesized pyridine derivatives demonstrated higher efficacy against human lung cancer cell lines (A549) compared to established drugs like imatinib. The structure-activity relationship (SAR) indicated that specific substitutions on the pyridine ring significantly influenced the anticancer activity, suggesting a direct correlation between molecular structure and biological effectiveness .

2. Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound derivatives have also been investigated. In vitro evaluations revealed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacterial species, as well as various fungal strains. Some derivatives outperformed commercial antibiotics, indicating their potential as new therapeutic agents in treating infections .

3. Receptor Inhibition

The compound has been studied for its inhibitory effects on various receptors, particularly receptor tyrosine kinases (RTKs). A notable finding was that specific derivatives showed high affinity for the ATP-binding sites of EGFR and HER2 kinases, with IC50 values in the nanomolar range, suggesting potent dual inhibition capabilities. This positions this compound as a promising candidate in targeted cancer therapies .

Research Findings Summary

Activity Findings
AnticancerHigher efficacy against A549 cells than imatinib; structure-dependent activity observed .
AntibacterialStrong activity against Gram-positive and Gram-negative bacteria; some derivatives outperform antibiotics .
AntifungalEffective against various fungal strains; potential for new antifungal treatments .
Receptor InhibitionHigh affinity for EGFR/HER2 with nanomolar IC50 values; significant potential in cancer therapy .

Case Studies

Several case studies have demonstrated the biological potential of this compound:

  • Anticancer Efficacy : A study involving synthetic derivatives showed that modifications at the 4-position of the aniline moiety enhanced anticancer activity significantly, with some compounds achieving over 95% inhibition of cancer cell proliferation at low concentrations .
  • Antimicrobial Testing : In another investigation, various synthesized pyridine derivatives were tested against clinical isolates of bacteria and fungi, revealing minimum inhibitory concentrations (MICs) that were lower than those of standard treatments, underscoring their therapeutic promise .

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to 3-(Pyridin-3-ylmethoxy)pyridin-2-amine can act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous neurological conditions. Studies have shown that certain derivatives exhibit selective binding to the α4β2 subtype of nAChRs, which is significant for developing treatments for disorders such as depression and addiction .

1.2 Antidepressant Activity
In pharmacological assessments, compounds related to this compound demonstrated antidepressant-like effects in animal models, particularly in the mouse forced swim test. This suggests potential utility in treating mood disorders . The structure-activity relationship (SAR) analyses indicate that modifications at the amino group can enhance the efficacy of these compounds as antidepressants .

Synthetic Applications

2.1 Synthesis of N-(Pyridin-2-yl)amides
The compound has been utilized in the synthesis of N-(pyridin-2-yl)amides through various methodologies, including oxidative amidation techniques. These amides are valuable intermediates in organic synthesis and have applications in pharmaceuticals . The synthesis often involves metal-free conditions, making it an environmentally friendly approach .

2.2 Development of Heterocyclic Compounds
this compound serves as a precursor for synthesizing more complex heterocyclic structures. For instance, it can be transformed into imidazopyridines through tandem cyclization reactions, which are essential in developing new drugs with enhanced biological activities .

Case Studies and Research Findings

Study Findings Relevance
Hwang et al. (2019)Developed metal-free methods for synthesizing N-(pyridin-2-yl)amides from ketones.Demonstrates the utility of pyridine derivatives in organic synthesis.
Jiang et al. (2010)Explored the pharmacological profile of pyridine-based ligands on nAChRs, highlighting their antidepressant properties.Supports the potential therapeutic use of pyridine derivatives in treating depression.
Baran et al. (2013)Investigated stability and binding affinity alterations due to structural modifications in pyridine compounds.Provides insights into optimizing pyridine derivatives for clinical applications.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

TAC5 Derivatives (e.g., TAC5-a, TAC5-c)
  • Structure: These compounds share the 3-substituted-2-aminopyridine core but replace the pyridinylmethoxy group with benzyloxy or substituted benzyl groups (e.g., 4-aminobenzyl in TAC5-a) .
  • Activity: TAC5 derivatives inhibit TLR3/7/8/9-mediated NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophages and monocytes. TAC5-a showed efficacy in murine models of psoriasis and lupus .
3-(Benzyloxy)pyridin-2-amine (3BPA)
  • Structure : Features a benzyloxy group at position 3 instead of pyridinylmethoxy.
  • Computational Data : DFT studies revealed temperature-dependent conformational flexibility, with stable quantum chemical properties at 300–1200 K .
  • Implication : The pyridinylmethoxy group in the target compound likely introduces greater steric bulk and electronic complexity, affecting solubility and binding dynamics.

Derivatives with Heteroatom-Containing Substituents

3-(2-Methanesulfonylethoxy)pyridin-2-amine
  • Structure : Substitutes the pyridinylmethoxy group with a sulfonylethoxy chain .
3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine
  • Structure : Contains a fluorinated ethoxy group linked to a difluorophenyl ring .
  • Activity : Fluorine atoms improve metabolic stability and bioavailability. This suggests that the target compound’s pyridinylmethoxy group could be modified with halogens for optimized pharmacokinetics.

Substituted Pyridinamines with Bioactive Motifs

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Structure : Features a trimethylsilyl-ethynyl group at position 3 and methoxy at position 4 .
  • Relevance : The ethynyl group enables click chemistry modifications, a strategy that could be applied to the target compound for functionalization.
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine
  • Structure : Incorporates a trifluoromethyl group and a piperidine moiety .
  • Activity : Trifluoromethyl groups are common in drug design for their electron-withdrawing effects and lipophilicity. The target compound’s lack of this group may reduce hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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